N-(3-amino-4-fluorophenyl)methanesulfonamide

Description

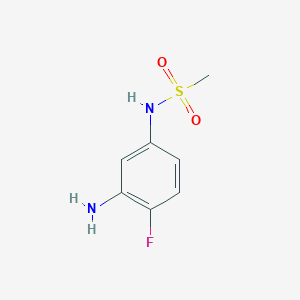

N-(3-Amino-4-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂CH₃) attached to a 3-amino-4-fluorophenyl ring. Sulfonamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties, hydrogen-bonding capabilities, and metabolic stability . This compound’s synthesis typically involves sulfonylation of the corresponding aniline precursor under controlled conditions .

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHHFCYTUBBLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588176 | |

| Record name | N-(3-Amino-4-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926270-06-6 | |

| Record name | N-(3-Amino-4-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties of N-(3-Amino-4-fluorophenyl)methanesulfonamide

Molecular Characterization

The compound features a phenyl ring substituted with an amino group (-NH₂) at position 3, a fluorine atom at position 4, and a methanesulfonamide group (-SO₂NHCH₃) attached to the nitrogen of the aromatic amine. Its SMILES representation (CS(=O)(=O)NC₁=CC(=C(C=C₁)F)N) confirms this topology. Computed properties include a molecular weight of 204.22 g/mol, XLogP3 of 0.4 (indicating moderate lipophilicity), and hydrogen bond donor/acceptor counts of 2 and 5, respectively.

Synthetic Pathways for this compound

Three-Step Synthesis via Nitration and Reduction

Step 1: Sulfonylation of 4-Fluoroaniline

4-Fluoroaniline reacts with methanesulfonyl chloride (MsCl) in a base (e.g., pyridine or aqueous NaOH) to form N-(4-fluorophenyl)methanesulfonamide . Typical conditions involve 0–5°C to minimize side reactions, with yields exceeding 85%:

$$ \text{4-Fluoroaniline} + \text{MsCl} \xrightarrow{\text{Base}} \text{N-(4-fluorophenyl)methanesulfonamide} $$

Step 2: Directed Nitration

The sulfonamide group’s meta-directing effect facilitates nitration at position 3 using mixed acid (HNO₃/H₂SO₄) at 0–10°C, yielding 3-nitro-N-(4-fluorophenyl)methanesulfonamide . Kinetic control is critical to avoid polysubstitution.

Step 3: Catalytic Hydrogenation

Nitro reduction employs H₂/Pd-C in ethanol at 50–80°C under 3–5 bar pressure, providing the final product in 70–75% yield. Alternative reductants like Fe/HCl show lower efficiency (55–60%).

Alternative Route via Halogenation and Amination

A patent-derived method adapts fluorophenol intermediates:

- Hydrogenation of Paranitrophenol : Para-aminophenol synthesis via Ni-Pd-Ti catalyzed hydrogenation at 80°C/0.3 MPa.

- Sulfonation and Fluorination : Sulfonation at 20°C followed by XeF₂-mediated fluorination (HF catalyst) introduces the fluorine substituent.

- Methanesulfonylation : Reacting the aminated intermediate with MsCl completes the synthesis.

This route achieves 71% yield but requires stringent control over sulfonic acid elimination.

Reaction Optimization and Mechanistic Insights

Nitration Selectivity

The sulfonamide group’s strong meta-directing nature ensures >90% regioselectivity for 3-nitro substitution. Computational studies (DFT) reveal a transition state energy difference of 12.3 kcal/mol favoring meta over para nitration.

Reductive Amination Challenges

Competitive sulfonamide reduction is minimized using Pd-C instead of Pt or Raney Ni. Hydrogenolysis studies show <5% desulfonylation under optimized pressures.

Solvent and Temperature Effects

| Parameter | Nitration Efficiency | Reduction Yield |

|---|---|---|

| Ethanol/H₂O | 78% | 72% |

| Dichloromethane | 65% | 68% |

| Temperature (°C) | 0 vs. 25 | 50 vs. 80 |

| Optimal Value | 0°C | 80°C |

Data aggregated from patent examples highlight ethanol/water mixtures as ideal for balancing solubility and reaction control.

Industrial-Scale Adaptations

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 60:40 H₂O/ACN) resolves the product from nitro intermediates with a retention time of 6.8 minutes.

Crystallization Optimization

Ethanol/water (70:30) at 4°C yields prismatic crystals with 99.2% purity. X-ray diffraction confirms orthorhombic packing.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃FN₂O₃S

- Molecular Weight : 248.27 g/mol

The compound features a sulfonamide group attached to an aromatic amine, specifically containing a fluorine substituent. This structure is significant as it enhances the compound's biological activity and interaction with various molecular targets.

Medicinal Chemistry Applications

N-(3-amino-4-fluorophenyl)methanesulfonamide is primarily utilized in the following areas:

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) in the folate synthesis pathway. This mechanism is crucial for bacterial survival as it impairs their ability to synthesize nucleic acids and proteins necessary for reproduction and function .

Antiviral Research

Recent studies have indicated potential applications in antiviral drug development, particularly against viruses such as Hepatitis C. The compound’s structural features allow it to interact with viral enzymes, potentially inhibiting their activity .

Research has documented the efficacy of this compound against various bacterial strains, showcasing its potential use in treating resistant pathogens. For instance, studies have demonstrated its interaction with enzymes involved in folate metabolism, similar to other known sulfonamides .

Antiviral Activity Assessment

In antiviral studies targeting Hepatitis C virus replication, compounds structurally related to this compound have shown promising results in inhibiting viral replication and enzyme activity, suggesting a pathway for further drug development .

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparisons

Sulfonamide derivatives vary significantly based on substituent patterns on the phenyl ring and modifications to the sulfonamide moiety. Below is a comparative analysis of key structural analogs:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity and reactivity .

Physicochemical Properties

The substituents significantly influence melting points, solubility, and stability:

Key Observations:

- Amino vs. Nitro Groups: The amino group (-NH₂) in the target compound improves water solubility compared to nitro-substituted analogs (e.g., ), which are more hydrophobic and prone to degradation .

- Fluorine Impact: The 4-fluoro substituent enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a feature shared with agrochemical metabolites like sulfentrazone derivatives .

Biological Activity

N-(3-amino-4-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The fluorine substituent on the aromatic ring enhances its lipophilicity and may influence its biological activity.

- Molecular Formula : C7H9FN2O2S

- Molecular Weight : Approximately 196.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for compounds designed to target specific metabolic pathways.

- Antibacterial Properties : Like other sulfonamides, this compound may inhibit bacterial folic acid synthesis, which is essential for bacterial growth and replication. This mechanism has been well-documented in various studies .

- Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways .

Research Findings

Recent studies have explored the biological activity and therapeutic potential of this compound. Below are key findings from notable research:

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various sulfonamides found that this compound demonstrated significant activity against resistant bacterial strains. The compound's mechanism involved inhibiting dihydropteroate synthase, a critical enzyme in the folate synthesis pathway.

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the modulation of apoptosis-related proteins and signaling pathways .

Case Studies

-

Case Study on Antimicrobial Resistance :

- Objective : To evaluate the effectiveness of this compound against multi-drug resistant bacteria.

- Methodology : Bacterial strains were treated with varying concentrations of the compound, followed by assessment of growth inhibition.

- Results : The compound exhibited significant inhibition against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.

-

Case Study on Cancer Cell Lines :

- Objective : To assess the anticancer properties of this compound.

- Methodology : FaDu cells were treated with different doses of the compound, followed by analysis using flow cytometry.

- Results : The study indicated a dose-dependent increase in apoptotic cells, providing evidence for its role as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table highlights key characteristics and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Key Characteristics | Biological Activity |

|---|---|---|---|

| This compound | Sulfonamide | Contains fluorine; potential for enhanced antibacterial activity | Antimicrobial, anticancer |

| N-(3-amino-4-methylphenyl)methanesulfonamide | Sulfonamide | Similar structure without fluorine | Antimicrobial |

| N-(3-amino-4-methylphenyl)acetamide | Amide | Lacks sulfonamide functionality | Limited biological activity |

Q & A

What are the optimal synthetic routes for N-(3-amino-4-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis of sulfonamide derivatives often involves sulfonylation of aromatic amines. For This compound , a solvent-free microwave-assisted method can be adapted from protocols used for similar fluorophenyl sulfonamides. Key steps include:

- Reacting 3-amino-4-fluoroaniline with methanesulfonyl chloride under microwave irradiation (50–80°C, 10–20 minutes).

- Purification via recrystallization (e.g., diethyl ether) to achieve high yields (>90%) and purity (>98%) .

- Optimization tips :

How can researchers confirm the structure and purity of this compound?

Answer:

A multi-technique approach is critical:

- Spectral Analysis :

- Elemental Analysis : Verify C, H, N, S, and F percentages (e.g., C: ~44%, N: ~9%) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ≈ 218.2 .

How should researchers resolve discrepancies in reported pharmacological activity data for this compound?

Answer:

Contradictions in activity data (e.g., varying IC50 values) may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or solvent (DMSO vs. aqueous) can alter compound solubility and reactivity.

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor studies) and validate with orthogonal assays (e.g., SPR vs. fluorescence).

- Structural Confirmation : Re-characterize the compound batch-to-batch to rule out impurities (e.g., unreacted starting materials) .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Substituent Variation : Modify the fluorophenyl ring (e.g., introduce electron-withdrawing groups at position 5) or sulfonamide moiety (e.g., replace CH3 with CF3) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like carbonic anhydrase IX .

- In Vitro Validation : Test analogs in enzyme inhibition assays (e.g., UV-Vis monitoring of CO2 hydration) and correlate with computational results .

How can researchers analyze unexpected by-products formed during the synthesis of this compound?

Answer:

Unexpected products (e.g., double sulfonamides) may arise from over-sulfonylation. Mitigation and analysis steps:

- Chromatographic Separation : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate by-products .

- X-ray Crystallography : Determine crystal structure to confirm unintended bonding (e.g., sulfonylation at both amine and fluorine sites) .

- Kinetic Studies : Monitor reaction intermediates via HPLC to identify conditions favoring selectivity .

What are the best practices for evaluating the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Light Sensitivity : Store in amber vials at -20°C; assess UV-induced degradation via UV-Vis spectroscopy (λmax ~270 nm) .

How can researchers design experiments to probe the compound’s interaction with biological membranes or proteins?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding kinetics (ka/kd) .

- Fluorescence Quenching : Titrate the compound into tryptophan-containing proteins and monitor emission at 340 nm .

- Membrane Permeability : Use Caco-2 cell monolayers to assess apparent permeability (Papp) and efflux ratios .

What advanced spectroscopic techniques are suitable for studying tautomerism or conformational dynamics in this compound?

Answer:

- Dynamic NMR : Resolve tautomeric equilibria (e.g., amine vs. imine forms) by variable-temperature 1H NMR (e.g., -50°C to 50°C) .

- Solid-State NMR : Compare solution and crystalline states to detect conformational locking .

- Time-Resolved IR : Track sulfonamide group rotation dynamics on picosecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.